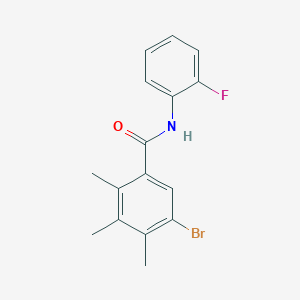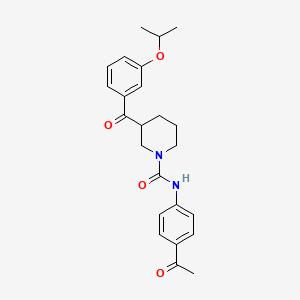
5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a fluorophenyl group at the N-position, and three methyl groups at the 2nd, 3rd, and 4th positions of the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide typically involves the following steps:
N-Substitution: The N-substitution with a 2-fluorophenyl group can be carried out using a nucleophilic substitution reaction. This involves reacting the brominated benzamide with 2-fluoroaniline in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique chemical structure.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms, as well as the methyl groups, can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-N-(2-fluorophenyl)nicotinamide
- 5-bromo-N-(2-fluorophenyl)-2-furamide
- 5-bromo-N-(2-fluorophenyl)thiophene-2-carboxamide
Uniqueness
5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The combination of bromine, fluorine, and multiple methyl groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO/c1-9-10(2)12(8-13(17)11(9)3)16(20)19-15-7-5-4-6-14(15)18/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTLKFYUSOFCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B6046788.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethylsulfonylpiperidine-3-carboxamide](/img/structure/B6046810.png)
![N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6046829.png)
![N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6046835.png)
![[5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6046842.png)
![(E)-N-[(2-chlorophenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B6046848.png)

![5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046857.png)
![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-(1-thiophen-2-ylethyl)benzamide](/img/structure/B6046872.png)
![(1S*,4S*)-2-(2-{3-[3-(3-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046886.png)
![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone](/img/structure/B6046890.png)
![N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide](/img/structure/B6046896.png)
![N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide](/img/structure/B6046897.png)
